Homovanillic Acid-d3

Overview

Description

Homovanillic acid (HVA), including its deuterated forms like HVA-d3, plays a crucial role in the study of dopamine metabolism. It is used in labeling experiments to trace the metabolic pathways of dopamine and understand its distribution and elimination kinetics in organisms, as demonstrated in studies involving Rhesus monkeys and humans. These studies have been pivotal in elucidating the kinetics of HVA, determining its production rate in the body, and understanding its contribution to urine and cerebrospinal fluid (CSF) HVA levels (Elchisak et al., 1979); (Elchisak et al., 1978).

Synthesis Analysis

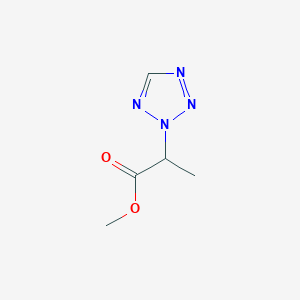

The synthesis of deuterated HVA, like HVA-d3, involves specific labeling techniques. An example includes the exchange reaction in tritiated water catalyzed by sulfuric acid, which has been successfully applied to label homovanillic acid with tritium or deuterium. This method yields products with high specificity and can be utilized in metabolic experiments to study the biological pathways of HVA and its analogs (Keenan, 1987).

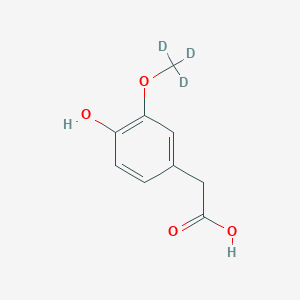

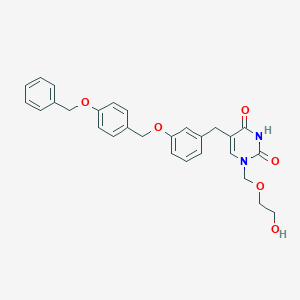

Molecular Structure Analysis

The molecular structure of HVA-d3 is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification significantly impacts its physical and chemical properties, such as its mass and vibrational frequencies, which are crucial for mass spectrometry and NMR studies. These structural alterations do not significantly alter the compound's biological activity but provide a valuable tool for tracing the metabolic fate of HVA in biological systems.

Chemical Reactions and Properties

HVA and its deuterated forms undergo various chemical reactions, including oxidation and enzymatic conversions, which are essential for its role as a dopamine metabolite. The oxidation of HVA, for instance, can be catalyzed by enzymes like lipoxygenase in the presence of hydrogen peroxide, leading to the formation of specific dimers. This reaction and the product's formation are critical for understanding the enzymatic pathways involved in dopamine metabolism and the role of HVA in biological systems (Foppoli et al., 2000).

Scientific Research Applications

Neurological Disorders and Brain Chemistry : Homovanillic acid levels in the human brain are significantly reduced in senile dementia, indicating a disturbance in monoamine metabolism (Gottfries, Gottfries, & Roos, 1969). This implies a potential role in understanding and diagnosing various neurological conditions.

Diagnostic Applications in Medicine :

- Homovanillic acid in human urine can be used to diagnose dopamine-secreting tumors, as shown by a simple and accurate method for its estimation (Ruthven & Sandler, 1966).

- It's also effective in diagnosing and monitoring patients with neuroblastoma, pheochromocytoma, and Parkinson's disease (Morrisey & Shihabi, 1979).

Metabolic Pathways and Synthesis : About 80% of homovanillic acid in the rat striatum is formed from 3,4-dihydroxyphenylacetic acid and 20% from 3methoxytyramine, offering insights into dopamine metabolism (Westerink & Spaan, 1982).

Cancer Research and Tumor Biomarkers : Homovanillic acid can be a marker in cancer research, as shown by a method to determine it in urine as a tumor biomarker using liquid-phase microextraction and differential pulse voltammetry (Hrdlička, Barek, & Navrátil, 2021).

Pharmacokinetic Studies : In research involving Rhesus monkeys, homovanillic acid demonstrated a multiexponential decline with a biological half-life ranging from 35.9 to 102 minutes, and its production rate varied significantly (Elchisak et al., 1979). This is crucial for understanding its pharmacokinetics in living organisms.

properties

IUPAC Name |

2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZSPFSDQBLIX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492993 | |

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homovanillic Acid-d3 | |

CAS RN |

74495-71-9 | |

| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

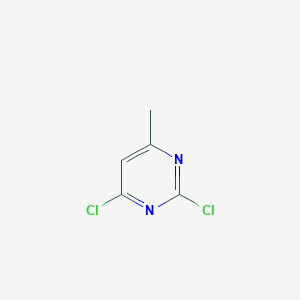

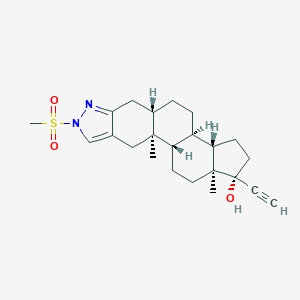

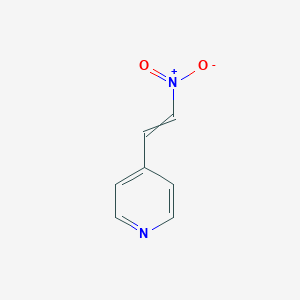

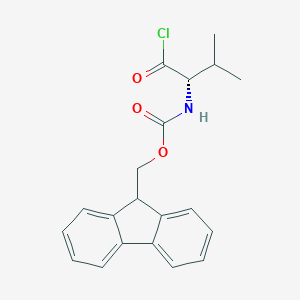

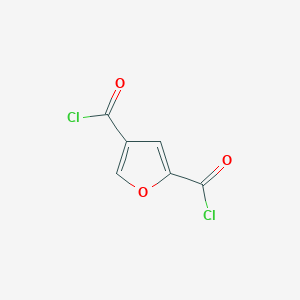

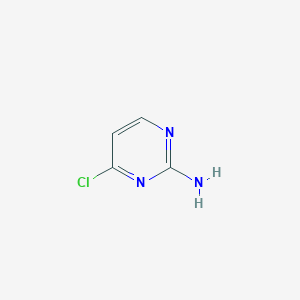

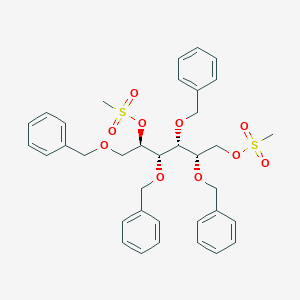

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)